Chemical properties of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
Chemical properties of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
An In-depth Technical Guide to the Anticipated Chemical Properties, Synthesis, and Characterization of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and a detailed characterization plan for the novel compound 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities incorporating the thiazole and piperidin-3-ol scaffolds. Given the absence of this specific molecule in current public chemical databases, this guide is designed to serve as a foundational document for its synthesis and subsequent investigation.
Introduction: Rationale and Potential Significance
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Similarly, the piperidine moiety is a common feature in many central nervous system (CNS) active drugs, contributing to favorable pharmacokinetic properties.[6] The combination of these two pharmacophores through an ethyl linker, along with the introduction of a hydroxyl group on the piperidine ring, presents an intriguing chemical space for the development of new therapeutic agents. The hydroxyl group can potentially engage in hydrogen bonding with biological targets, enhancing binding affinity and selectivity.
This guide will provide a predictive analysis of the key chemical properties of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol, propose a robust synthetic pathway, and outline a comprehensive analytical strategy for its characterization.
Predicted Physicochemical and Spectral Properties
While experimental data for 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol is not available, its fundamental properties can be predicted based on its constituent fragments.
| Property | Predicted Value | Rationale |
| Molecular Formula | C10H16N2OS | Based on the chemical structure. |
| Molecular Weight | 212.31 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Many similar heterocyclic compounds are solids at room temperature. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | The presence of the polar hydroxyl and amine groups should confer some aqueous solubility, while the heterocyclic core suggests solubility in organic solvents. |
| pKa | Basic (amine pKa ~8-9), Weakly acidic (alcohol pKa ~16-18) | The piperidine nitrogen will be the most basic site. The hydroxyl group is weakly acidic. |
Predicted Spectral Data
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.0-8.8 (d, 1H, thiazole-H)
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δ 7.8-7.6 (d, 1H, thiazole-H)
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δ 4.5-4.0 (m, 1H, CH-OH)
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δ 3.8-3.5 (m, 1H, N-CH-thiazole)
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δ 3.4-2.8 (m, 4H, piperidine-CH₂)
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δ 2.0-1.5 (m, 4H, piperidine-CH₂)
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δ 1.4 (d, 3H, CH₃)
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~170 (thiazole C2)
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δ ~145 (thiazole C4)
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δ ~120 (thiazole C5)
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δ ~65 (CH-OH)
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δ ~60 (N-CH-thiazole)
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δ ~55, ~50 (piperidine N-CH₂)
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δ ~30, ~25 (piperidine CH₂)
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δ ~20 (CH₃)
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Mass Spectrometry (ESI+):
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m/z 213.10 [M+H]⁺
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Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol can be envisioned via a reductive amination pathway, a robust and widely used method in medicinal chemistry.
Caption: Proposed two-step synthesis of the target compound via reductive amination.
Experimental Protocol: Synthesis of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol
Step 1: Imine Formation
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To a solution of 2-acetylthiazole (1.0 eq.) in toluene, add piperidin-3-ol (1.05 eq.) and a catalytic amount of acetic acid.
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Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Cool the reaction mixture to room temperature. The formation of the imine intermediate can be confirmed by ¹H NMR of a crude aliquot.
Step 2: Reductive Amination
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To the cooled toluene solution containing the crude imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol.
Proposed Analytical Characterization Workflow
A multi-technique approach is essential to unequivocally confirm the structure and purity of the synthesized compound.
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Predicted Chemical Reactivity
The chemical reactivity of 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol will be dictated by its principal functional groups:
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Piperidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and basic. It can be expected to undergo N-alkylation, N-acylation, and salt formation with acids.
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Hydroxyl Group (Secondary Alcohol): The hydroxyl group can be oxidized to a ketone, esterified with carboxylic acids or their derivatives, or converted to a leaving group for subsequent nucleophilic substitution.
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Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution at the C5 position, although it is generally less reactive than benzene. The thiazole nitrogen is weakly basic.
Hypothesized Biological Activity and Therapeutic Potential
Based on the known biological activities of related thiazole and piperidine-containing molecules, 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol could be a candidate for screening in several therapeutic areas:
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Central Nervous System (CNS) Disorders: The piperidine moiety is a well-established scaffold for CNS-active drugs. The compound could be investigated for its potential as a serotonin or dopamine receptor modulator.[7]
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Anticancer Activity: Thiazolidinone derivatives, which share the thiazole core, have shown promise as antiglioma agents.[2][8] The synthesized compound could be evaluated for its cytotoxic effects against various cancer cell lines.
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Antimicrobial Properties: The thiazole ring is a key component of many antimicrobial agents.[3] The compound could be tested for its activity against a panel of pathogenic bacteria and fungi.
Conclusion
This technical guide provides a predictive but scientifically grounded framework for the synthesis, characterization, and potential applications of the novel compound 1-(1-(Thiazol-2-yl)ethyl)piperidin-3-ol. The proposed synthetic route is robust and utilizes standard organic chemistry transformations. The outlined characterization workflow will ensure the unambiguous identification and purity assessment of the synthesized molecule. The predicted chemical and potential biological properties provide a strong rationale for the investigation of this compound as a new chemical entity in drug discovery programs.
References
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de Oliveira, E. F., et al. (2017). Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones exhibit selective in vitro antitumoral activity and inhibit cancer cell growth in a preclinical model of glioblastoma multiforme. Bioorganic & Medicinal Chemistry, 25(10), 2765-2773. [Link]
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de Oliveira, E. F., et al. (2018). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Molecular Neurobiology, 55(10), 7858-7872. [Link]
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